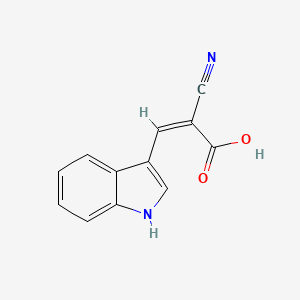
2-Cyano-3-(1H-indol-3-yl)acrylic acid
概要
説明
2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound with the molecular formula C12H8N2O2 . It is a cell-permeable α-cyanocinnamate compound that acts as a rapid, active site thiol modifying, time-dependent and non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in yeast, bacteria, Drosophila, and humans .
Synthesis Analysis
The synthesis of this compound involves condensation between the aldehyde and the methylene group, resulting in the formation of the vinyl group (C = CH) .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H, (H,15,16)/b8-5- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.21 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .科学的研究の応用
Solar Cell Applications
2-Cyano-3-(1H-indol-3-yl)acrylic acid finds significant application in solar cell technology. It has been used in the engineering of organic sensitizers for solar cell applications, showing high incident photon to current conversion efficiency when anchored onto TiO2 film. This efficiency is due to its strong conjugation across thiophene-cyanoacrylic groups, enhancing the solar cell's overall conversion efficiency (Kim et al., 2006).
Optoelectronic Properties
This compound is crucial in optoelectronic applications, particularly as a dye in dye-sensitized solar cells (DSSC). Studies have explored its structural, optoelectronic, and thermodynamic properties, finding it to be a good candidate for nonlinear optical materials due to its favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Synthesis and Biological Evaluation
In the field of medicinal chemistry, the synthesis and evaluation of derivatives of this compound have been conducted, particularly focusing on their potential as inhibitors in various biological processes. These studies contribute to understanding the compound's role in inhibiting cytosolic phospholipase A2α, a key enzyme in inflammatory processes (Tomoo et al., 2014).
Light Harvesting
This acid has also been used in the synthesis of zinc metalloporphyrins for efficient light harvesting in nanocrystalline TiO2 films, enhancing the conversion of sunlight into electricity. This application is particularly relevant in the development of efficient and sustainable energy sources (Wang et al., 2005).
作用機序
Target of Action
The primary target of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is the mitochondrial pyruvate carrier (MPC) . The MPC is a crucial component of cellular metabolism, responsible for transporting pyruvate from the cytosol into the mitochondria .
Mode of Action
This compound acts as a potent inhibitor of the mitochondrial pyruvate carrier . It inhibits pyruvate transport across plasma membranes in various organisms, including yeast, bacteria, Drosophila, and humans .
Biochemical Pathways
By inhibiting the mitochondrial pyruvate carrier, this compound disrupts the normal flow of pyruvate into the mitochondria . This disruption can affect various biochemical pathways, including glycolysis and the citric acid cycle, which rely on the transport of pyruvate into the mitochondria .
Result of Action
The inhibition of the mitochondrial pyruvate carrier by this compound can have several effects at the molecular and cellular levels. For instance, it has been shown to rapidly increase glucose uptake in human monocytes . It also attenuates mitochondrial oxidative phosphorylation and increases glycolysis, creating greater stem-like properties in LnCap prostate cancer cells .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
生化学分析
Biochemical Properties
2-Cyano-3-(1H-indol-3-yl)acrylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the mitochondrial pyruvate carrier, thereby affecting cellular respiration and energy production . Additionally, this compound can modulate the activity of certain kinases and phosphatases, impacting signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase glucose uptake in human monocytes and enhance glycolysis in prostate cancer cells . These changes can lead to alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its inhibition of the mitochondrial pyruvate carrier results in decreased pyruvate-driven respiration and increased glycolysis . This compound also affects gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular functions and metabolic processes, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with increased oxidative stress and cellular damage . Understanding the dosage effects is crucial for determining its therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of the mitochondrial pyruvate carrier affects the tricarboxylic acid cycle and oxidative phosphorylation . This compound can also influence the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into mitochondria by the mitochondrial pyruvate carrier, where it exerts its effects on cellular respiration . Understanding these transport mechanisms is essential for elucidating its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, its localization to mitochondria allows it to interact with the mitochondrial pyruvate carrier and modulate cellular respiration . These localization mechanisms are important for understanding its precise role in cellular processes.
特性
IUPAC Name |
(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXPFUXVCVZRLI-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanamide](/img/structure/B1454912.png)
![5-[4-(Cyclopentyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454919.png)

![6-butoxy-2-((1E,3E,5Z)-5-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)-1-butylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1454922.png)
![Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate](/img/structure/B1454923.png)
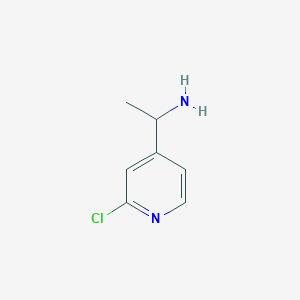
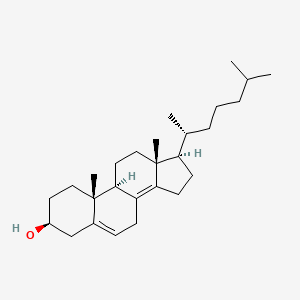
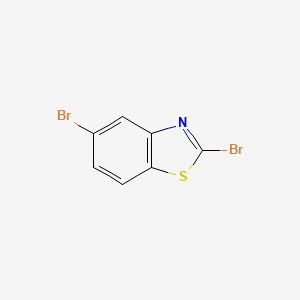
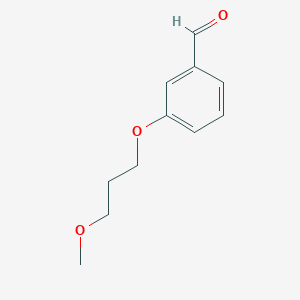

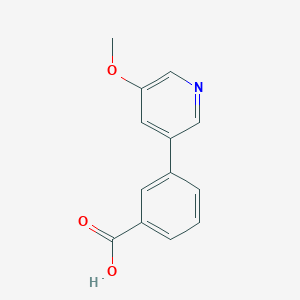
![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)
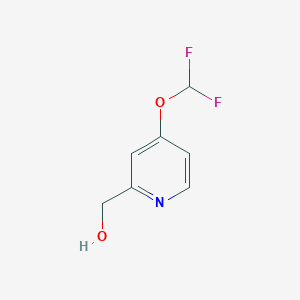
![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)
